N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide
Description
N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide is a benzamide derivative featuring a nitro group at position 3, a 4-chlorophenylsulfanyl moiety at position 4, and a bulky tert-butyl substituent on the amide nitrogen. This compound’s structural uniqueness arises from the interplay of electron-withdrawing (nitro) and sterically demanding (tert-butyl) groups, which influence its physicochemical properties and supramolecular interactions.
Properties
IUPAC Name |
N-tert-butyl-4-(4-chlorophenyl)sulfanyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-17(2,3)19-16(21)11-4-9-15(14(10-11)20(22)23)24-13-7-5-12(18)6-8-13/h4-10H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGMOOEZLXBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a suitable benzamide derivative, followed by the introduction of the tert-butyl and chlorophenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form covalent bonds with proteins, affecting their function. The overall effect of the compound depends on the specific pathways and targets involved.
Comparison with Similar Compounds
Structural Analogues from Literature
The closest structurally related compounds are N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II) . These share the sulfanyl and chlorophenyl motifs but differ in core structure and substituents (Table 1).
Table 1: Structural and Crystallographic Comparison
Substituent Effects
- Electron-Withdrawing Groups: The nitro group in the target compound contrasts with the electron-rich diaminopyrimidine in I and II. This difference may reduce hydrogen-bond donor capacity but enhance π-π stacking or dipole interactions .
- This could lower melting points or solubility in polar solvents.
- Chlorophenyl Position : The para-substituted chlorophenyl in the target compound and Compound I allows for greater planarity than the meta-substituted Compound II, which exhibits larger dihedral angles (~60°) .
Hydrogen Bonding and Crystal Packing
- Compound I forms inversion dimers via N–H⋯N bonds and layers through bifurcated N–H⋯O/C–H⋯O interactions .
- Compound II adopts a 3D network via N–H⋯O/Cl bonds between A and B molecules .
- Target Compound : The nitro group may act as a hydrogen-bond acceptor (e.g., N–H⋯O), while the tert-butyl group could limit directional interactions, favoring less dense packing.
Implications for Physicochemical Properties
- Solubility: The tert-butyl group may enhance lipophilicity compared to I and II, which have polar diaminopyrimidine groups.
- Thermal Stability : Stronger hydrogen bonding in I and II (N–H⋯N/O/Cl) likely increases melting points relative to the target compound, where steric effects dominate.
Biological Activity
N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings regarding the compound's biological activity, mechanisms, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.84 g/mol. The compound features a tert-butyl group, a nitro group, and a phenylsulfanyl moiety, which contribute to its unique chemical properties and biological activity.
The mechanism of action for this compound appears to involve multiple pathways:
- Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to inhibition or activation of specific pathways.
- Binding Affinity : The phenylsulfanyl group enhances binding affinity to certain proteins, potentially increasing the compound's efficacy against target enzymes or receptors involved in disease processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro assays have demonstrated that this compound possesses anticancer properties. Studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) indicate that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 (lung cancer) | 20 |
The mechanism by which the compound exerts its anticancer effects may involve the modulation of apoptotic pathways and disruption of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of resistant bacterial strains. The compound exhibited promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.
- Anticancer Activity : In another study focusing on breast cancer cells, the compound was shown to significantly reduce cell viability in a dose-dependent manner. Further analysis revealed that it activates caspase pathways, confirming its role in promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
